molecular formula C22H19F3N6O B10934273 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174882-20-2

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934273
CAS No.: 1174882-20-2
M. Wt: 440.4 g/mol
InChI Key: DRCQMWFIUMXZDU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

What sets 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

1174882-20-2

Molecular Formula

C22H19F3N6O

Molecular Weight

440.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19F3N6O/c1-12-9-19(22(23,24)25)29-31(12)15-7-5-14(6-8-15)27-21(32)16-10-18(13-3-4-13)28-20-17(16)11-26-30(20)2/h5-11,13H,3-4H2,1-2H3,(H,27,32)

InChI Key

DRCQMWFIUMXZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)C(F)(F)F

Origin of Product

United States

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